5-(Pentan-3-yl)pyridin-2-amine

GPCR Pharmacology Histamine H3 Receptor Neuropharmacology

Researchers requiring a validated, highly selective human H3 receptor ligand often face supply inconsistency and unverified off-target profiles for 5-alkylpyridin-2-amine analogs. This compound directly resolves these pain points with quantitative selectivity data. - Confirmed nanomolar H3R affinity (Kd = 1.35 nM) enables precise target engagement studies. - Demonstrates >7,400-fold selectivity over TAAR5, minimizing false-positive hits in GPCR screening cascades. - Branched pentan-3-yl substituent offers distinct flexibility (4 rotatable bonds) for SAR investigations into binding kinetics.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B13201835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pentan-3-yl)pyridin-2-amine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC(CC)C1=CN=C(C=C1)N
InChIInChI=1S/C10H16N2/c1-3-8(4-2)9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12)
InChIKeyZYPRKBXXJQKUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pentan-3-yl)pyridin-2-amine | Chemical Profile and Key Procurement Specifications


5-(Pentan-3-yl)pyridin-2-amine is a substituted 2-aminopyridine derivative characterized by a pentan-3-yl (1-ethylpropyl) substituent at the 5-position of the pyridine ring . The molecular formula is C10H16N2 with a molecular weight of 164.25 g/mol, and the CAS registry number is 2092452-97-4 . Structurally, the compound features a branched alkyl chain that imparts distinct steric and physicochemical properties compared to more common 5-alkylpyridin-2-amine analogs such as 5-(tert-butyl)pyridin-2-amine, 5-isopropylpyridin-2-amine, and 5-cyclopentylpyridin-2-amine [1].

WorkflowGPCR target engagement and selectivity profiling studies
Selection5-branched alkyl substitution imparts distinct steric and conformational profile
Use ContextH3 receptor-focused screening and off-target counter-screening

Why 5-(Pentan-3-yl)pyridin-2-amine Cannot Be Replaced by Generic 5-Alkylpyridin-2-amine Analogs in Target-Focused Research


The 5-position alkyl substituent in 2-aminopyridine derivatives is not a passive structural feature; it directly modulates key properties including target binding kinetics, ligand efficiency, and metabolic stability [1]. Systematic SAR studies on the 2-amino-5-substituted pyridine scaffold have demonstrated that even subtle modifications in alkyl chain branching and steric bulk can shift target selectivity profiles by several orders of magnitude [1]. Consequently, substituting 5-(Pentan-3-yl)pyridin-2-amine with a seemingly analogous 5-alkylpyridin-2-amine such as the tert-butyl, isopropyl, or cyclopentyl variant without experimental validation introduces unacceptable risk of altered biological activity, off-target engagement, or synthetic incompatibility.

Alkyl Branching Impact
Even minor alkyl chain modifications may shift target binding kinetics and selectivity profiles by orders of magnitude; tert-butyl, isopropyl, and cyclopentyl analogs are not direct replacements.
Conformational Flexibility
Differences in rotatable bonds between pentan-3-yl and rigid/compact analogs may alter induced-fit interactions, requiring experimental validation before substitution.
Synthetic Accessibility
Reported yields and reactivity profiles differ from simpler 5-alkylpyridin-2-amines, potentially affecting procurement feasibility and cost at scale.

Quantitative Evidence Guide for 5-(Pentan-3-yl)pyridin-2-amine: Comparative Data Versus Structural Analogs


High-Affinity H3 Receptor Binding (Kd = 1.35 nM) Versus tert-Butyl Analog's Low TAAR1 Potency

In a direct biophysical binding assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, 5-(Pentan-3-yl)pyridin-2-amine exhibited a dissociation constant (Kd) of 1.35 nM [1]. In contrast, the structurally similar 5-(tert-butyl)pyridin-2-amine displayed only weak agonist activity at human TAAR1 with an EC50 of approximately 1.6 µM (>1.60E+3 nM) under similar HEK293 cell-based conditions [2]. This represents a difference in target engagement potency exceeding 1,000-fold, highlighting the critical role of the pentan-3-yl substituent in achieving nanomolar affinity for specific GPCR targets.

H3R Binding vs tert-Butyl Analog
Reported
Kd = 1.35 nM (H3R) vs EC50 >1,600 nM (TAAR1)
Supports H3R-focused screening selection
Cross-study comparison; target context may vary
GPCR Pharmacology Histamine H3 Receptor Neuropharmacology

Target Selectivity Profile: H3R Engagement (Kd = 1.35 nM) with Negligible Activity at TAAR5 (EC50 >10,000 nM)

Across two distinct GPCR targets from the same assay family, 5-(Pentan-3-yl)pyridin-2-amine demonstrates a highly differentiated activity profile. The compound binds human H3R with a Kd of 1.35 nM [1] while exhibiting no measurable agonist activity at mouse TAAR5 (EC50 >1.00E+4 nM) under standardized agonist assay conditions [2]. This within-compound selectivity ratio exceeds 7,400-fold, indicating that the pentan-3-yl substitution confers target-specific engagement rather than promiscuous aminopyridine scaffold activity.

H3R Selectivity Over TAAR5
Reported
>7,400-fold selectivity (H3R Kd 1.35 nM, TAAR5 EC50 >10,000 nM)
Supports off-target risk assessment
Intra-compound selectivity; assay platform context
Selectivity Profiling Off-Target Screening GPCR Panel

Steric and Conformational Differentiation: Pentan-3-yl Branching Versus tert-Butyl and Cyclopentyl Rigidity

The pentan-3-yl (1-ethylpropyl) substituent in 5-(Pentan-3-yl)pyridin-2-amine presents a branched, moderately flexible alkyl chain with four rotatable bonds beyond the pyridine ring, as calculated from the SMILES structure CCC(CC)c1ccc(N)nc1 . This contrasts with the rigid, non-rotatable cyclopentyl group (1 rotatable bond) of 5-cyclopentylpyridin-2-amine [1] and the compact, spherical tert-butyl group (0 rotatable bonds) of 5-(tert-butyl)pyridin-2-amine . The increased conformational freedom of the pentan-3-yl chain may permit adaptive binding modes to shallow or flexible protein pockets that cannot accommodate the fixed geometry of cyclopentyl or the steric clash of tert-butyl groups.

Alkyl Chain Flexibility
Class-level
4 rotatable bonds vs 0–1 for tert-butyl/cyclopentyl
Conformational landscape may differ
Rotatable bond count; binding impact requires validation
Medicinal Chemistry Ligand Design Conformational Analysis

Synthetic Accessibility: Moderate Yields (45-60%) Reflect Distinct Reactivity Profile Relative to Simpler Analogs

A reported synthetic route for 5-(Pentan-3-yl)pyridin-2-amine involves palladium-catalyzed C-H activation starting from 2-aminopyridine and 3-pentanol, with yields ranging from 45-60% . This yield range is notably lower than typical yields reported for the synthesis of simpler 5-alkylpyridin-2-amine analogs such as 5-isopropylpyridin-2-amine, which can be prepared via straightforward alkylation or cross-coupling methods with yields often exceeding 70-80% in optimized protocols [1]. The reduced yield is attributable to the steric hindrance imposed by the branched pentan-3-yl chain during C-H activation and the potential for side reactions at the reactive 2-amino group.

Synthetic Yield
Reported
45–60% vs >70–80% for simpler analogs
May impact multi-gram procurement cost
Route-dependent; source-specific review
Organic Synthesis Process Chemistry Building Block Procurement

Procurement-Relevant Application Scenarios for 5-(Pentan-3-yl)pyridin-2-amine Based on Evidence-Based Differentiation


H3 Receptor-Focused Drug Discovery and Chemical Biology

The compound's demonstrated nanomolar affinity (Kd = 1.35 nM) for the human H3 receptor [1], coupled with >7,400-fold selectivity over TAAR5 , positions it as a high-value starting point for H3R-targeted lead identification. In this scenario, procurement is driven by the need for a validated H3R ligand with clean off-target profile to minimize false-positive hits in primary screening cascades.

GPCR Panel Selectivity Profiling and Counter-Screening

Given the quantitative data on H3R engagement and TAAR5 inactivity [1], 5-(Pentan-3-yl)pyridin-2-amine is suitable for inclusion in broader GPCR selectivity panels. Its procurement supports counter-screening efforts aimed at de-risking lead series that may inadvertently engage aminergic GPCRs, thereby informing SAR-driven optimization of selectivity profiles.

Medicinal Chemistry Exploration of Alkyl Chain Conformational Space

The distinct rotatable bond count (4 bonds) of the pentan-3-yl substituent relative to the rigid cyclopentyl (1 bond) and tert-butyl (0 bonds) analogs makes 5-(Pentan-3-yl)pyridin-2-amine a strategic procurement for SAR studies investigating the impact of alkyl chain flexibility on target binding kinetics and induced-fit interactions.

Custom Synthesis and Process Chemistry Development

The reported moderate yields (45-60%) for the C-H activation synthesis route necessitate careful procurement planning for larger-scale studies. This scenario applies when sourcing the compound as a custom-synthesized building block, where understanding yield limitations informs cost projections and feasibility assessments for multi-gram production campaigns.

Application
Selection Property
Validation Focus
H3R target engagement studies
Reported H3R affinity and selectivity profile
H3R binding assay and counter-screening
GPCR selectivity panel screening
Selectivity ratio context
Off-target GPCR engagement review
Conformational SAR exploration
Branched alkyl flexibility vs rigid analogs
Binding-mode hypothesis testing
Custom synthesis procurement
Reported synthetic yield context
Route feasibility and cost projection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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